4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione
Description
4-Oxa-7λ⁶-thia-1-azabicyclo[3.2.1]octane-7,7-dione is a bicyclic heterocyclic compound characterized by a unique fused-ring system containing oxygen (O), hexavalent sulfur (S⁶⁺, as a sulfone group), and nitrogen (N). The [3.2.1] bicyclo framework distinguishes it from common bicyclic systems like the cephalosporin-derived [4.2.0] bicyclo structures . The sulfone (7,7-dione) moiety confers high polarity and stability, while the nitrogen atom in the azabicyclo system may enable hydrogen bonding, influencing reactivity and biological interactions.
Properties
IUPAC Name |
4-oxa-7λ6-thia-1-azabicyclo[3.2.1]octane 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)4-5-3-6(10)1-2-9-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPREEXVTMLISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CN1S(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclic ethers, thiols, and amines.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are reacted under specific conditions to form the bicyclic structure. This reaction often requires the use of catalysts and controlled temperature conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to achieve the desired 7lambda6-thia configuration. Common oxidizing agents such as hydrogen peroxide or peracids are used in this step.
Industrial Production Methods
In an industrial setting, the production of 4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where one of the atoms in the bicyclic structure is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cephalosporin Derivatives (Bicyclo[4.2.0] Systems)
Examples from Pharmacopeial Forum (2017) include:
Key Differences :
- Ring Size and Substituents : The [4.2.0] system in cephalosporins includes a β-lactam ring critical for antibiotic activity, absent in the [3.2.1] system of the target compound.
- Sulfur Oxidation State : Cephalosporins typically feature divalent sulfur (thioether or thiadiazole groups), whereas the target compound contains hexavalent sulfur (sulfone) .
Spirocyclic Oxa-Aza Systems
Synthesized compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share fused oxygen-nitrogen rings but differ in:
- Spiro vs. Fused Bicyclic Architecture : Spiro systems (e.g., [4.5]decane) exhibit axial chirality and distinct steric effects compared to the fused [3.2.1] system .
- Functionalization: The spiro compounds in incorporate benzothiazole and phenol groups, enhancing π-π stacking interactions, unlike the simpler sulfone and oxa groups in the target compound .
Functional Group Analogues
Sulfone-Containing Heterocycles
Compounds like 1H-benzimidazole-4,7-dione derivatives () share the dione functionality but lack the bicyclic framework. Their synthesis via nitration (HNO₃/HCl) under reflux contrasts with the likely milder conditions required for the sulfone stability in the target compound.
Thiazolidinones
5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones () feature a thiazolidinone core but are monocyclic and lack the sulfone group. Their synthesis via thiosemicarbazide and chloroacetic acid highlights divergent reactivity compared to sulfone-containing systems.
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Biological Potential: While cephalosporins and thiazolidinones have established bioactivity, the target compound’s sulfone and rigid bicyclic structure may merit exploration in drug design for protease inhibition or as a sulfone-based prodrug.
Biological Activity
4-Oxa-7λ6-thia-1-azabicyclo[3.2.1]octane-7,7-dione, with the CAS number 1955547-33-7, is a bicyclic compound characterized by its unique structure that incorporates oxygen, sulfur, and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-Oxa-7λ6-thia-1-azabicyclo[3.2.1]octane-7,7-dione is . Its structure features a bicyclic arrangement that contributes to its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Weight | 155.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The biological activity of 4-Oxa-7λ6-thia-1-azabicyclo[3.2.1]octane-7,7-dione is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves binding to specific targets, which modulates their activity and leads to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have explored the biological activity of this compound across different domains:
Antimicrobial Activity
Research indicates that 4-Oxa-7λ6-thia-1-azabicyclo[3.2.1]octane-7,7-dione exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro studies indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.
Case Studies
Several case studies highlight the biological activity of 4-Oxa-7λ6-thia-1-azabicyclo[3.2.1]octane-7,7-dione:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Investigation of Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : Cell viability assays revealed a dose-dependent decrease in cell proliferation with IC50 values indicating effective cytotoxicity.
-
Neuroprotection Study :
- Objective : To determine protective effects against oxidative stress in neuronal cells.
- Findings : The compound reduced markers of oxidative damage and improved cell viability under stress conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
